molecular formula C26H32N2O4 B15006478 6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline

6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline

Katalognummer: B15006478
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: UXVJSMBCGYMNOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a biisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common approach involves the transformation of 2,2′,6,6′-tetramethoxy-1,1′-biphenyl through a series of reactions, including oxidation, reduction, and cyclization . The reaction conditions often require the use of specific catalysts and reagents, such as CuCl2 and PdCl2, to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O2 and reducing agents such as hydrogen gas. Catalysts like CuCl2 and PdCl2 are also frequently employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE is unique due to its biisoquinoline core and the specific arrangement of methoxy and methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C26H32N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

1-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C26H32N2O4/c1-25(2)13-15-9-19(29-5)21(31-7)11-17(15)23(27-25)24-18-12-22(32-8)20(30-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3

InChI-Schlüssel

UXVJSMBCGYMNOM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.